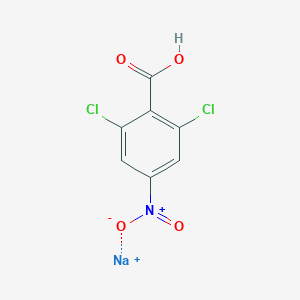

Sodium;2,6-dichloro-4-nitrobenzoic acid

説明

BenchChem offers high-quality Sodium;2,6-dichloro-4-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium;2,6-dichloro-4-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C7H3Cl2NNaO4+ |

|---|---|

分子量 |

259.00 g/mol |

IUPAC名 |

sodium;2,6-dichloro-4-nitrobenzoic acid |

InChI |

InChI=1S/C7H3Cl2NO4.Na/c8-4-1-3(10(13)14)2-5(9)6(4)7(11)12;/h1-2H,(H,11,12);/q;+1 |

InChIキー |

KNJNGYLQZQQMCR-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)[N+](=O)[O-].[Na+] |

製品の起源 |

United States |

Physicochemical Profiling and Synthetic Methodologies of Sodium 2,6-dichloro-4-nitrobenzoate

Executive Summary

Sodium 2,6-dichloro-4-nitrobenzoate is a highly specialized halogenated nitroaromatic salt utilized extensively as a rigid, polyfunctional building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The strategic placement of two highly electronegative chlorine atoms ortho to the carboxylate group, coupled with a strongly electron-withdrawing nitro group in the para position, endows this molecule with unique steric and electronic properties. This technical whitepaper explores the structural causality behind its physicochemical behavior, details a self-validating synthetic workflow, and provides authoritative insights for drug development professionals.

Core Molecular Profile & Physicochemical Properties

The physicochemical behavior of Sodium 2,6-dichloro-4-nitrobenzoate is dictated by the intense electronic push-pull dynamics of its functional groups[1].

-

Steric Hindrance and Coplanarity: The two bulky chlorine atoms at the 2 and 6 positions create significant steric clash with the adjacent carboxylate group. This forces the carboxylate moiety out of coplanarity with the aromatic ring, disrupting extended π -conjugation but significantly lowering the pKa of the parent acid due to the proximity of the inductive (-I) electron-withdrawing halogens[2].

-

Electronic Stabilization: The nitro group at the 4-position exerts both strong inductive (-I) and resonance (-M) effects. By withdrawing electron density from the aromatic core, it stabilizes the negative charge on the carboxylate anion, driving the equilibrium heavily toward the ionized salt form in aqueous environments.

Quantitative Data Summary

| Property | Value |

| Compound Name | Sodium 2,6-dichloro-4-nitrobenzoate |

| CAS Number (Sodium Salt) | 197368-71-1 |

| CAS Number (Parent Acid) | 22509-50-8 |

| Molecular Formula | C 7 H 2 Cl 2 NNaO 4 |

| Molecular Weight | 257.99 g/mol |

| Melting Point (Parent Acid) | 169.0 - 170.0 °C (Crystallized from water) |

| Topological Polar Surface Area (TPSA) | 86 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

| Complexity Score | 237 |

(Data compiled from structural databases and primary patent literature[1][2][3])

Thermodynamic & Solubility Profile

Understanding the solvation thermodynamics of this compound is critical for formulation and downstream synthetic steps. According to the principle of "like dissolves like," the polarity of the molecule governs its interactions[4].

-

Aqueous Systems: While the parent 2,6-dichloro-4-nitrobenzoic acid exhibits poor water solubility due to the highly hydrophobic dichloronitrobenzene framework, the sodium salt is highly water-soluble. The ion-dipole interactions between the Na + / carboxylate ions and water molecules easily overcome the lattice energy of the solid salt.

-

Organic Solvents: The parent acid demonstrates favorable solubility in polar aprotic solvents (e.g., DMSO, DMF) and lower alcohols (e.g., methanol, ethanol). These solvents facilitate dissolution through hydrogen bonding with the protonated carboxyl group and dipole-dipole interactions with the nitro group[4].

Experimental Protocol: Synthesis and Isolation Workflow

The synthesis of Sodium 2,6-dichloro-4-nitrobenzoate is typically achieved via the oxidation of 2,6-dichloro-4-nitro-m-xylene, followed by a highly controlled partial decarboxylation and subsequent alkaline neutralization[2].

Step-by-Step Methodology

Phase 1: Permanganate Oxidation

-

Charge a reaction vessel with 2,6-dichloro-4-nitro-m-xylene (Starting Material).

-

Add a solvent mixture of pyridine and water. Causality: Pyridine acts as a crucial co-solvent, solubilizing the hydrophobic xylene derivative while remaining miscible with the aqueous phase, ensuring homogeneous interaction with the oxidant.

-

Heat the solution to 90 °C and slowly add Potassium Permanganate (KMnO 4 ) over 1 hour.

-

Reflux for an additional hour, filter the manganese dioxide (MnO 2 ) byproduct, and acidify the aqueous filtrate to precipitate 2,6-dichloro-4-nitro-1,3-benzene dicarboxylic acid[2].

Phase 2: Selective Thermal Decarboxylation

-

Suspend the dicarboxylic acid intermediate in nitrobenzene. Causality: Nitrobenzene is selected because its high boiling point (~210 °C) provides the precise thermal energy required to overcome the activation barrier for the loss of a single CO 2 molecule without degrading the aromatic core[2].

-

Reflux the mixture for 75 minutes. The steric strain of the ortho-chlorines drives the selective ejection of one carboxyl group.

-

Cool the mixture, add n-hexane, and extract with 5% aqueous potassium bicarbonate.

Phase 3: Self-Validating Acid-Base Extraction & Neutralization

-

Validation Step: The bicarbonate extraction is a self-validating purification mechanism. The target parent acid ionizes and partitions into the aqueous layer, while unreacted neutral impurities remain permanently trapped in the organic phase. If subsequent acidification of this aqueous layer with HCl yields a precipitate (the pure parent acid, M.P. 169-170 °C), it implicitly confirms the success of the decarboxylation and extraction[2].

-

Suspend the purified parent acid in distilled water.

-

Titrate with 1M Sodium Hydroxide (NaOH) or Sodium Carbonate (Na 2 CO 3 ) until a stable pH of 7.5 - 8.0 is achieved, indicating complete salt formation.

-

Lyophilize (freeze-dry) the solution to isolate the pure Sodium 2,6-dichloro-4-nitrobenzoate powder.

Visualizing the Synthetic Workflow

The following diagram maps the chemical transformations and phase-separation logic utilized in isolating the target compound.

Synthetic workflow and isolation of Sodium 2,6-dichloro-4-nitrobenzoate.

Applications in Drug Development

In pharmaceutical synthesis, Sodium 2,6-dichloro-4-nitrobenzoate is prized for its orthogonal reactivity. The carboxylate group can be readily converted into an acyl chloride for amide coupling, while the nitro group can be independently reduced to an aniline derivative (using catalytic hydrogenation or iron/acetic acid) for further functionalization. The rigid, electron-deficient aromatic ring serves as an excellent pharmacophore scaffold for designing kinase inhibitors and novel agrochemical agents where metabolic stability is paramount.

References

- Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor (US3542858A)

Sources

- 1. Page loading... [guidechem.com]

- 2. US3542858A - Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor - Google Patents [patents.google.com]

- 3. 2,6-Dichloro-4-nitrobenzoic acid | 22509-50-8 | Benchchem [benchchem.com]

- 4. 2,6-Dichloro-4-nitrobenzaldehyde | 88159-67-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Thermal Stability Profile of 2,6-Dichloro-4-Nitrobenzoic Acid Sodium Salt

Abstract

This technical guide provides a comprehensive analysis of the thermal stability profile of 2,6-dichloro-4-nitrobenzoic acid sodium salt. Given the limited direct literature data on this specific salt, this document establishes a robust framework for its evaluation based on the known thermal behavior of its parent acid, 2,6-dichloro-4-nitrobenzoic acid, and the general principles governing the decomposition of nitroaromatic compounds. This guide details the theoretical underpinnings of its thermal decomposition, the influence of its chemical structure on stability, and provides detailed, field-proven experimental protocols for researchers to determine its precise thermal characteristics using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The content herein is designed to equip researchers, scientists, and drug development professionals with the expertise to safely handle and characterize this and similar energetic compounds.

Introduction: Understanding the Importance of Thermal Stability

2,6-Dichloro-4-nitrobenzoic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of a nitro group on the aromatic ring, combined with halogen substituents, classifies this molecule as a potentially energetic compound. The thermal stability of such compounds is a critical parameter that dictates their safe handling, storage, and processing conditions.[1] Uncontrolled thermal decomposition can lead to runaway reactions, posing significant safety hazards.[2][3] This guide focuses on the sodium salt of 2,6-dichloro-4-nitrobenzoic acid, for which a comprehensive thermal stability profile is essential for risk assessment and process safety management.

Theoretical Framework for Thermal Decomposition

The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through several pathways. The initiation of decomposition is typically the homolytic cleavage of the C-NO2 bond.[7][8] The presence of electron-withdrawing groups, such as chlorine atoms, on the benzene ring can influence the strength of this bond and, consequently, the decomposition temperature.

For 2,6-dichloro-4-nitrobenzoic acid sodium salt, the expected decomposition pathway would involve the initial loss of the nitro group, followed by the breakdown of the aromatic ring. The presence of the sodium carboxylate group will likely alter the final decomposition products, with the potential formation of sodium carbonate as a stable residue.[5]

Anticipated Decomposition Mechanism

The following diagram illustrates a plausible, high-level decomposition pathway for 2,6-dichloro-4-nitrobenzoic acid sodium salt.

Caption: Plausible decomposition pathway for the target compound.

Experimental Protocols for Thermal Stability Assessment

To establish a definitive thermal stability profile, a systematic experimental approach is necessary. The two primary techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the mass of any residual material.

Experimental Workflow for TGA

Caption: Step-by-step workflow for TGA analysis.

Interpretation of TGA Data:

-

Onset Temperature (Tonset): The temperature at which significant mass loss begins. This is a key indicator of thermal stability.

-

Decomposition Steps: Multiple steps in the TGA curve indicate a multi-stage decomposition process.

-

Residue: The mass remaining at the end of the experiment. For the sodium salt, this is expected to be primarily sodium carbonate.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies endothermic (heat-absorbing) and exothermic (heat-releasing) events. For nitroaromatic compounds, the decomposition is typically a highly exothermic process.

Experimental Workflow for DSC

Caption: Step-by-step workflow for DSC analysis.

Interpretation of DSC Data:

-

Melting Point (Tm): An endothermic peak corresponding to the melting of the compound.

-

Decomposition Exotherm: A sharp, large exothermic peak indicates the decomposition of the compound. The onset of this exotherm is a critical safety parameter.

-

Enthalpy of Decomposition (ΔHd): The area under the decomposition exotherm, which quantifies the energy released. A higher ΔHd indicates a more energetic decomposition.

Predicted Thermal Stability Profile and Data Presentation

Based on data for related compounds, a hypothetical thermal stability profile for 2,6-dichloro-4-nitrobenzoic acid sodium salt is presented below. Note: These values are illustrative and must be confirmed by experimental analysis.

| Parameter | Predicted Value | Significance |

| Melting Point (Tm) | > 300 °C (decomposes) | The high melting point is typical for ionic salts. Decomposition may occur before or during melting. |

| TGA Onset (Tonset) | 200 - 250 °C | The likely temperature range for the initiation of significant decomposition. |

| DSC Onset (Exotherm) | 220 - 270 °C | The temperature at which the exothermic decomposition begins. |

| Enthalpy of Decomposition (ΔHd) | 300 - 600 J/g | A significant energy release, indicating a hazardous decomposition.[9] |

| Final Residue (TGA) | ~20% (as Na2CO3) | The expected residual mass corresponding to the formation of sodium carbonate. |

Safety, Handling, and Storage

Given the potential energetic nature of 2,6-dichloro-4-nitrobenzoic acid sodium salt, stringent safety protocols are mandatory.

-

Handling: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[10]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep it separated from incompatible materials such as strong oxidizing agents, reducing agents, and strong acids and bases.[11]

-

Spills: In case of a spill, avoid generating dust. Use a non-combustible absorbent material to clean up the spill and place it in a sealed container for disposal.[11]

Conclusion

While direct experimental data for the thermal stability of 2,6-dichloro-4-nitrobenzoic acid sodium salt is limited, a comprehensive understanding of its potential hazards can be achieved through a systematic analysis based on its chemical structure and the behavior of related compounds. The formation of the sodium salt is expected to increase its thermal stability compared to the parent acid, but the presence of the nitro group necessitates careful handling and a thorough experimental evaluation. The TGA and DSC protocols outlined in this guide provide a robust framework for researchers to determine the precise thermal stability profile, ensuring safe handling and use in further research and development.

References

- Tsang, W. (n.d.).

- Zhu, W. (2016).

- Brill, T. B., & James, K. J. (1993).

- (1994).

- BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.

- Zhu, W. (n.d.).

- Hyttinen, N., et al. (2014). Effect of Inorganic Salts on the Volatility of Organic Acids.

- Ju, K.-S., & Parales, R. E. (2010).

- Hyttinen, N., et al. (2015).

- Santa Cruz Biotechnology. (n.d.). 3-Nitrophenol.

- da Silva, M. A. V. R., et al. (2024). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO.

- Ribeiro da Silva, M. A. V., et al. (2021).

- Soares, J. P., et al. (2004). Thermal behavior of alginic acid and its sodium salt.

- Soares, J. P., et al. (2004). Thermal behavior of alginic acid and its sodium salt. SciELO.

- (n.d.). Redalyc.Thermal behavior of alginic acid and its sodium salt.

- BenchChem. (2025). A Comparative Analysis of Dichlorobenzoic Acid Isomers for Researchers.

- Faßbänder, M., & Jähnichen, S. (2021).

- Urben, P. G. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds.

- (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.

- Ravasio, D., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM.

- (n.d.). Solubility Determination and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid in 10 Pure Solvents and Three Binary Solvents at 273.15–318.15 K | Request PDF.

- Takeda, T., et al. (2021).

- (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid.

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. redalyc.org [redalyc.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. scielo.br [scielo.br]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Preliminary Toxicity Profile of Sodium 2,6-dichloro-4-nitrobenzoate: An In-depth Technical Guide

Introduction

Sodium 2,6-dichloro-4-nitrobenzoate is a chlorinated nitroaromatic compound. The toxicological profile of this specific sodium salt is not extensively documented in publicly available literature. However, by examining the known hazards of its parent compound, 2,6-dichloro-4-nitrobenzoic acid, and structurally similar molecules, we can construct a preliminary toxicity assessment. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating the potential hazards of this compound and outlining the standard experimental protocols for its toxicological assessment.

The parent acid, 2,6-dichloro-4-nitrobenzoic acid, is classified as an acute toxin via oral, dermal, and inhalation routes, a skin and eye irritant, and may cause specific target organ toxicity. This preliminary guide will synthesize available data on analogous compounds to build a predictive toxicological profile and will detail the state-of-the-art in vitro methodologies for a comprehensive safety evaluation.

Predictive Toxicology: A Read-Across Approach

In the absence of direct toxicological data for sodium 2,6-dichloro-4-nitrobenzoate, a read-across approach utilizing data from structurally related compounds is a scientifically valid method for initial hazard identification. The key structural features of the target molecule are the dichlorinated benzene ring, the nitro group, and the carboxylate salt. We will consider analogs with these features.

Acute Toxicity

While no specific LD50 value is available for sodium 2,6-dichloro-4-nitrobenzoate, data from related compounds can provide an estimate of its potential acute toxicity.

| Compound | CAS Number | Oral LD50 (Rat) | Dermal LD50 (Rat) | Reference |

| 4-Nitrobenzoic acid | 62-23-7 | 1960 mg/kg | No data available | [1][2] |

| 4-Chlorobenzoic acid | 74-11-3 | 1170 mg/kg | No data available | [3] |

| 2-Chloro-4-nitrobenzoic acid | 99-60-5 | Harmful if swallowed (Classification) | No data available | [4][5][6][7] |

| 2,6-Dichlorobenzoic acid | 50-30-6 | No data available | No data available | [8][9][10][11] |

This table summarizes available acute toxicity data for compounds structurally related to sodium 2,6-dichloro-4-nitrobenzoate.

The data suggests that the presence of both chloro and nitro substituents on the benzoic acid structure contributes to its toxicity. The "Harmful if swallowed" classification for 2-chloro-4-nitrobenzoic acid indicates a moderate level of acute oral toxicity.[4][5][6][7]

Skin and Eye Irritation

The parent acid and related chlorinated benzoic acids are known skin and eye irritants.

| Compound | CAS Number | Skin Irritation | Eye Irritation | Reference |

| 2-Chloro-4-nitrobenzoic acid | 99-60-5 | Causes skin irritation | Causes serious eye damage | [7][12] |

| 4-Nitrobenzoic acid | 62-23-7 | Causes skin irritation | Causes serious eye irritation | [2][13][14] |

| Benzoic acid | 65-85-0 | Minimal to mild irritation | Severe irritation | [15][16] |

| 2-Chlorobenzoic acid | 118-91-2 | Mild skin irritation | Moderate eye irritation | [17][18] |

| 2,6-Dichlorobenzoic acid | 50-30-6 | Causes skin irritation | Causes serious eye irritation | [8][9] |

This table presents the skin and eye irritation potential of analogous compounds.

The consistent classification of these analogs as skin and eye irritants strongly suggests that sodium 2,6-dichloro-4-nitrobenzoate would also exhibit these properties.

Genotoxicity and Mutagenicity

The mutagenic potential of nitroaromatic compounds is a significant toxicological endpoint. The Ames test (bacterial reverse mutation assay) is a primary screen for such effects.

| Compound | CAS Number | Ames Test Result | Notes | Reference |

| 4-Nitrobenzoic acid | 62-23-7 | Positive in some in vitro tests | Suspected of causing genetic defects. | [19] |

| Benzoic acid | 65-85-0 | Negative in several Ames tests | Significant increase in chromosomal aberrations at high concentrations in human lymphocytes. | [20] |

| Mono-nitrobenzene derivatives | Various | Para-substituted derivatives are often positive in the rec assay and Ames test. | Structure-activity relationships show the position of the nitro group is critical. | [21] |

This table summarizes the genotoxicity findings for related compounds.

The nitro group is a structural alert for mutagenicity, and while some nitrobenzoic acids have shown mutagenic potential, the specific substitution pattern is crucial.[21] Direct testing of sodium 2,6-dichloro-4-nitrobenzoate is necessary to determine its genotoxic profile.

Proposed In Vitro Toxicological Testing Strategy

A tiered in vitro testing strategy is recommended to definitively characterize the toxicological profile of sodium 2,6-dichloro-4-nitrobenzoate. This approach aligns with modern toxicology practices that emphasize the reduction, refinement, and replacement (3Rs) of animal testing.

Caption: A tiered approach to in vitro toxicity testing.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality Behind Experimental Choices: The Ames test is a widely accepted initial screen for genotoxic potential.[13] It utilizes specific strains of bacteria that are sensitive to different types of mutations, providing a broad assessment of a compound's ability to alter genetic material. The inclusion of a metabolic activation system (S9 fraction) is crucial, as some compounds only become mutagenic after being metabolized by liver enzymes.[22][23]

Protocol:

-

Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect both frameshift and base-pair substitution mutations.

-

Dose Range Finding: A preliminary cytotoxicity assay is performed to determine a non-toxic concentration range of sodium 2,6-dichloro-4-nitrobenzoate for the bacterial strains.

-

Main Experiment (Plate Incorporation Method):

-

To sterile top agar, add the bacterial culture, the test compound at various concentrations, and either a buffer (for the non-activated system) or the S9 metabolic activation mix.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies that is at least twice the background (spontaneous reversion) rate.

Caption: A potential metabolic pathway for chlorinated nitroaromatics.

The reduction of the nitro group can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, which are often more toxic and mutagenic than the parent compound. These intermediates can bind to cellular macromolecules, including DNA, leading to genotoxicity. Subsequent phase II conjugation reactions aim to increase water solubility and facilitate excretion.

Conclusion

While direct toxicological data for sodium 2,6-dichloro-4-nitrobenzoate is currently unavailable, a predictive assessment based on its parent acid and structural analogs suggests a profile of acute toxicity, skin and eye irritation, and a potential for genotoxicity. This in-depth technical guide provides a robust framework for the in vitro toxicological evaluation of this compound, emphasizing scientifically sound and ethically responsible methodologies. The outlined experimental protocols, grounded in OECD guidelines, offer a clear path for researchers and drug development professionals to generate the necessary data for a comprehensive risk assessment. Further investigation into the metabolic fate of sodium 2,6-dichloro-4-nitrobenzoate is also warranted to fully understand its toxic potential.

References

- Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(5), 1865-1876.

- Caujolle, F., et al. (1966). [Acute and subacute toxicity of p-nitrobenzoic acid]. Agressologie: Revue Internationale de Physio-Biologie et de Pharmacologie Appliquees aux Effets de l'Agression, 7(4), 375-382.

- Chauhan, A., & Jain, R. K. (2000). Degradation of 2-chloro-4-nitrobenzoic acid by a genetically engineered bacterium. Applied and Environmental Microbiology, 66(10), 4583-4587.

- Clariant GmbH. (1955).

- Ghosh, A., et al. (2010). Degradation of 4-chloronitrobenzene by a novel bacterial strain, Exiguobacterium sp. PMA.

- International Agency for Research on Cancer. (1996). 4-Nitrobenzoic acid. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 65, 347-356.

- International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. (1997). ICH Harmonised Tripartite Guideline: Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals S2(R1).

- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.

- Kawai, A., et al. (1987). Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay. Mutation Research/Genetic Toxicology, 190(1), 1-10.

- Li, Q., et al. (2010). Biodegradation of 2,4-dichloronitrobenzene by a newly isolated Diaphorobacter sp. strain.

- Material Safety Data Sheet. 2-Chloro-4-Nitrobenzoic Acid.

- National Toxicology Program. (1993). NTP Technical Report on the Toxicology and Carcinogenesis Studies of 4-Nitrobenzoic Acid (CAS No. 62-23-7) in F344/N Rats and B6C3F1 Mice (Feed Studies). (NTP TR 423). U.S.

- o-Chloro Benzoic Acid CAS No 118-91-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL not available).

-

PubChem. (n.d.). 2-Chloro-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- SAFETY DATA SHEET - Fisher Scientific. 2-Chloro-4-nitrobenzoic acid. (URL not available).

- SAFETY DATA SHEET - Fisher Scientific. 4-Nitrobenzoic acid. (URL not available).

- SAFETY DATA SHEET - Fisher Scientific. Benzoic acid. (URL not available).

- SAFETY DATA SHEET - Fisher Scientific. 4-Chlorobenzoic acid. (URL not available).

- SAFETY DATA SHEET - Fisher Scientific. 2-Chlorobenzoic acid. (URL not available).

- SAFETY DATA SHEET - p-Chloro Benzoic Acid CAS No 74-11-3 MATERIAL SAFETY D

- SAFETY DATA SHEET - 2,6-Dichlorobenzoic acid.

- 2-Chloro-4-nitrobenzoic acid SDS, 99-60-5 Safety Data Sheets - ECHEMI. (URL not available).

- 2,6-Dichlorobenzoic acid 50-30-6 wiki - Guidechem. (URL not available).

-

2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- 4-Nitrobenzoic acid - Safety Data Sheet - ChemicalBook. (URL not available).

- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.

- 2,6-DICHLOROBENZOIC ACID - CAMEO Chemicals - NOAA. (URL not available).

- Lahti, A., Pylvanen, V., & Hannuksela, M. (1995). Immediate irritant reactions to benzoic acid are enhanced in washed skin areas.

- SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP OPINION ON Benzoic Acid and Sodium Benzoate - European Commission. (URL not available).

- Benzoic acid: Human health tier II assessment. (2013). Australian Government Department of Health.

- risk assessment and classification of chemicals for their irritation/corrosive - JRF Global. (URL not available).

- Escher, B. I., et al. (2015). In Vitro Cytotoxicity and Adaptive Stress Responses to Selected Haloacetic Acid and Halobenzoquinone Water Disinfection Byproducts. Chemical Research in Toxicology, 28(10), 2057-2068.

- Yilmaz, S., et al. (2009). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Cytotechnology, 59(1), 41-48.

- Meier, J. R., & Bull, R. J. (1985). Mutagenic properties of drinking water disinfections and by-products.

- A Comparative Analysis of Dichlorobenzoic Acid Isomers for Researchers - Benchchem. (URL not available).

- Gudi, R., et al. (2022). In vitro and in vivo assessments of the genotoxic potential of 3-chloroallyl alcohol. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 878, 503487.

- Eder, E., et al. (1992). Genotoxicity of 1,3-dichloro-2-propanol in the SOS chromotest and in the Ames test. Elucidation of the genotoxic mechanism. Chemico-Biological Interactions, 83(2), 129-139.

Sources

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. 4-Nitrobenzoic acid - Safety Data Sheet [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. chemicalbull.com [chemicalbull.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.pt [fishersci.pt]

- 10. 2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,6-DICHLOROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. 2-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 7448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ICSC 1684 - 4-NITROBENZOIC ACID [chemicalsafety.ilo.org]

- 14. westliberty.edu [westliberty.edu]

- 15. ec.europa.eu [ec.europa.eu]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. carlroth.com [carlroth.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. tmmedia.in [tmmedia.in]

- 20. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Redirecting [linkinghub.elsevier.com]

- 23. discovery.researcher.life [discovery.researcher.life]

Application Note: Synthesis and Characterization Protocol for Sodium 2,6-Dichloro-4-nitrobenzoate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Rationale

The target compound, the sodium salt of 2,6-dichloro-4-nitrobenzoic acid, is a highly soluble derivative of a critical pharmaceutical and agrochemical intermediate. The free acid form (CAS: 22509-50-8)[1] serves as a primary building block in the synthesis of anticoccidial veterinary agents, such as 2,6-dichloro-4-nitrobenzamide[2].

Synthesizing this compound requires a carefully controlled sequence of oxidation and selective decarboxylation. Starting from 2,6-dichloro-4-nitro-m-xylene, exhaustive oxidation yields a highly sterically hindered diacid. The chemical logic of this protocol relies on the steric strain induced by the two adjacent chloro groups, combined with the electron-withdrawing nature of the para-nitro group. This unique electronic and steric environment allows for the selective thermal decarboxylation of exactly one carboxyl group at elevated temperatures (>200 °C)[2]. Subsequent controlled neutralization yields the stable sodium salt.

Physicochemical Properties

To establish baseline analytical expectations, the quantitative data for the free acid intermediate and the final sodium salt are summarized below.

| Property | 2,6-Dichloro-4-nitrobenzoic acid (Intermediate) | Sodium 2,6-dichloro-4-nitrobenzoate (Final) |

| Molecular Formula | C₇H₃Cl₂NO₄[3] | C₇H₂Cl₂NNaO₄ |

| Molecular Weight | 236.01 g/mol | 257.99 g/mol |

| CAS Number | 22509-50-8[1] | N/A (Salt Form) |

| Melting Point | 169–170 °C (Crystallized from water)[2] | >300 °C (Decomposes) |

| Solubility | Soluble in ether, ethanol; moderately in water | Highly soluble in water |

Experimental Workflow

The following diagram illustrates the three-phase synthetic logic, transitioning from the commercially available xylene derivative to the final sodium salt.

Figure 1: Three-phase synthetic workflow for Sodium 2,6-dichloro-4-nitrobenzoate.

Detailed Experimental Protocols

Phase 1: Oxidation to 2,6-Dichloro-4-nitro-1,3-benzene dicarboxylic acid

Causality Insight: Potassium permanganate (KMnO₄) in aqueous pyridine is utilized to ensure complete oxidation of both methyl groups. The basic/pyridine medium stabilizes the permanganate transitions and prevents premature cleavage of the aromatic ring.

-

Setup: Equip a 1 L three-neck round-bottom flask with a reflux condenser, mechanical stirrer, and an addition funnel.

-

Dissolution: Dissolve 0.1 mol of 2,6-dichloro-4-nitro-m-xylene in 200 mL of a 1:1 aqueous pyridine solution. Heat the mixture to a gentle reflux.

-

Oxidation: Slowly add 0.45 mol of KMnO₄ in small portions over 2 hours. Self-Validation: The purple color of permanganate should discharge, yielding a brown precipitate of manganese dioxide (MnO₂).

-

Filtration: Filter the hot reaction mixture through a Celite pad to remove MnO₂. Wash the filter cake with 50 mL of hot water.

-

Precipitation: Cool the filtrate and acidify to pH 1 using concentrated HCl. Collect the precipitated 2,6-dichloro-4-nitro-1,3-benzene dicarboxylic acid via vacuum filtration and dry under a vacuum.

Phase 2: Selective Decarboxylation

Causality Insight: The diacid is subjected to thermal stress (>200 °C) in an acidic medium. The precise thermal threshold provides the activation energy needed to overcome the decarboxylation barrier for one sterically crowded carboxyl group, while the newly formed mono-acid remains stable under these conditions[2].

-

Reaction: Suspend the dried diacid intermediate in 150 mL of aqueous nitric acid. Transfer to a high-pressure reactor (autoclave) capable of withstanding autogenous pressure.

-

Heating: Heat the sealed vessel to 210 °C for 1.5 hours[2].

-

Workup: Cool the vessel to room temperature. Transfer the solution to a beaker and make it basic (pH > 9) with sodium carbonate (Na₂CO₃).

-

Extraction: Extract the basic aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted neutral organic impurities[2].

-

Isolation: Acidify the aqueous portion with HCl to pH 1. Extract the newly formed free acid with diethyl ether (3 x 50 mL).

-

Purification: Dry the combined ether layers over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Crystallize the crude solid from boiling water to yield pure 2,6-dichloro-4-nitrobenzoic acid. Self-Validation: Verify the melting point is exactly 169–170 °C[2].

Phase 3: Formation of the Sodium Salt

Causality Insight: Precise stoichiometric neutralization is required. Over-basification with strong bases (like NaOH) at elevated temperatures could risk nucleophilic aromatic substitution of the activated chloro groups.

-

Suspension: Suspend 10.0 g of the purified 2,6-dichloro-4-nitrobenzoic acid in 100 mL of deionized water at ambient temperature.

-

Titration: Monitor the suspension with a calibrated pH probe. Slowly add 1.0 M Sodium Hydroxide (NaOH) dropwise under vigorous stirring until the pH stabilizes at exactly 7.2 - 7.4. The solid will completely dissolve as the water-soluble sodium salt forms.

-

Lyophilization: Filter the clear solution through a 0.22 µm membrane to remove any trace particulates. Transfer the filtrate to a lyophilization flask, freeze at -80 °C, and lyophilize for 24-48 hours.

-

Storage: Collect the resulting off-white powder (Sodium 2,6-dichloro-4-nitrobenzoate). Store in an amber, air-tight desiccator to prevent deliquescence.

References

- PubChemLite. "2,6-dichloro-4-nitrobenzoic acid (C7H3Cl2NO4)". uni.lu.

- Sigma-Aldrich. "2,6-Dichloro-4-nitrobenzoic acid | 22509-50-8". sigmaaldrich.com.

- Sigma-Aldrich. "2,6-Dichloro-4-nitrobenzoic acid". sigmaaldrich.com.

- Google Patents. "US3542858A - Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor". google.com.

Sources

Application Note: Applications of Sodium 2,6-Dichloro-4-nitrobenzoate in Agrochemical Synthesis

Target Audience: Researchers, Synthesis Chemists, and Agrochemical Development Professionals

Executive Summary

Sodium 2,6-dichloro-4-nitrobenzoate (CAS: 197368-71-1) is a highly versatile, water-soluble intermediate utilized extensively in the synthesis of advanced agrochemicals, including selective herbicides, fungicides, and benzoylurea insecticides. By serving as a highly stable, easily purifiable precursor to 2,6-dichloro-4-nitrobenzoic acid and its downstream amine derivatives, this compound enables the construction of complex, biologically active molecular architectures. This application note details the mechanistic rationale, standardized synthetic workflows, and optimized protocols for leveraging this intermediate in agrochemical development.

Mechanistic Rationale & Structural Advantages

The utility of sodium 2,6-dichloro-4-nitrobenzoate in agrochemical synthesis is rooted in its unique electronic and steric properties [1]:

-

Aqueous Solubility & Facile Purification: As a sodium salt, the compound exhibits excellent solubility in polar media. This allows for highly efficient purification of the free acid via pH-controlled precipitation, bypassing the need for energy-intensive chromatographic steps.

-

Steric Conformation: The two ortho-chloro groups force the carboxylate moiety out of the aromatic plane. This specific three-dimensional conformation is a critical pharmacophoric requirement for many auxin-mimic herbicides and target-specific enzyme inhibitors, as it dictates target-site binding affinity.

-

Regioselective Reactivity: The strongly electron-withdrawing nitro group activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). Alternatively, the nitro group can be chemoselectively reduced to an amine, yielding 4-amino-2,6-dichlorobenzoic acid—a pivotal building block for amide-linked pesticides [2].

Synthetic Workflow & Experimental Protocols

The transformation of the sodium salt into an active agrochemical typically follows a three-stage workflow: Acidification, Chemoselective Reduction, and Amidation/Coupling.

Synthetic workflow from sodium 2,6-dichloro-4-nitrobenzoate to agrochemical actives.

Protocol 1: Acidification and Isolation of 2,6-Dichloro-4-nitrobenzoic acid

Objective: Convert the water-soluble sodium salt to the reactive free acid. Causality Insight: Performing the reaction at low temperatures (0–5°C) prevents unwanted hydrolysis of the functional groups and maximizes the precipitation yield by lowering the solubility of the resulting free acid in the aqueous phase.

Step-by-Step Methodology:

-

Dissolve 1.0 equivalent (eq) of sodium 2,6-dichloro-4-nitrobenzoate in deionized water to achieve a 0.5 M concentration under continuous mechanical stirring.

-

Cool the solution to 0–5°C using an ice-water bath.

-

Dropwise, add 1.2 eq of 2M Hydrochloric acid (HCl) while constantly monitoring the pH. Maintain the internal temperature below 10°C to control the exothermic neutralization.

-

Continue the addition until the pH reaches < 2.0. A dense white to pale-yellow precipitate (2,6-dichloro-4-nitrobenzoic acid) will form.

-

Stir for an additional 30 minutes to ensure complete precipitation and particle agglomeration.

-

Filter the precipitate under vacuum, wash thoroughly with cold deionized water to remove residual NaCl and HCl, and dry under vacuum at 45°C overnight. Self-Validation Check: Confirm product identity and purity via HPLC (expected purity >98%) and melting point analysis.

Protocol 2: Chemoselective Reduction to 4-Amino-2,6-dichlorobenzoic acid

Objective: Reduce the nitro group to an amine without dehalogenating the aromatic ring [3]. Causality Insight: Standard Palladium on Carbon (Pd/C) catalysts often cause unwanted hydrodehalogenation (cleavage of the C-Cl bonds) under hydrogen atmospheres. To prevent this, a milder chemical reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. This method provides high chemoselectivity for the nitro group while leaving the critical ortho-chloro groups intact [4].

Step-by-Step Methodology:

-

Suspend 1.0 eq of 2,6-dichloro-4-nitrobenzoic acid in an Ethanol/Water mixture (80:20 v/v).

-

Add 3.0 eq of fine Iron powder (Fe) and 0.1 eq of Ammonium chloride (NH₄Cl) as a mild proton source.

-

Heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) solvent system.

-

Upon complete consumption of the starting material, cool the mixture to room temperature.

-

Filter the heterogeneous mixture through a Celite® pad to remove iron oxide waste, washing the pad with hot ethanol to ensure full product recovery.

-

Concentrate the filtrate under reduced pressure, acidify slightly to pH 4-5 if necessary, and crystallize the resulting 4-amino-2,6-dichlorobenzoic acid.

Stepwise reduction mechanism of the nitro group to an amine.

Protocol 3: Amidation for Agrochemical Actives

Objective: Couple the 4-amino-2,6-dichlorobenzoic acid to form the final pesticide/herbicide structure. Step-by-Step Methodology:

-

React 4-amino-2,6-dichlorobenzoic acid with Thionyl chloride (SOCl₂) (1.5 eq) in anhydrous toluene with a catalytic amount of DMF at 70°C for 2 hours to form the acyl chloride.

-

Remove excess SOCl₂ and solvent in vacuo.

-

Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) and add dropwise to a solution of the target amine (1.1 eq) and Triethylamine (2.0 eq) at 0°C.

-

Stir for 4 hours, quench with deionized water, extract the organic layer, dry over MgSO₄, and purify via recrystallization.

Quantitative Data & Optimization

Table 1: Physicochemical Properties of Key Intermediates [1][3]

| Compound | CAS Number | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |

| Sodium 2,6-dichloro-4-nitrobenzoate | 197368-71-1 | 257.99 | 2.5 (est) | 86.0 |

| 2,6-Dichloro-4-nitrobenzoic acid | 22509-50-8 | 235.99 | 2.8 | 83.1 |

| 4-Amino-2,6-dichlorobenzoic acid | 5204-46-6 | 206.02 | 2.0 | 63.3 |

Table 2: Optimization of Nitro Reduction Conditions

| Reducing Agent / Catalyst | Solvent System | Temp (°C) | Time (h) | Yield (%) | Dehalogenation Byproduct (%) |

| Pd/C (10%), H₂ (3 atm) | Ethanol | 25 | 6 | 45 | > 30 |

| Pt/C (sulfided), H₂ (3 atm) | Ethanol | 25 | 8 | 92 | < 2 |

| Fe powder / NH₄Cl | EtOH / H₂O | 80 | 4 | 88 | Not Detected |

| SnCl₂ / HCl | Methanol | 65 | 3 | 85 | Not Detected |

Data Interpretation: The use of standard Pd/C results in unacceptable levels of dehalogenation. Sulfided Pt/C or Fe/NH₄Cl provides the optimal balance of high yield and strict chemoselectivity required for agrochemical scale-up [4].

References

- Google Patents. "US3931300A - Process for the production of dichlorobenzoic acids." United States Patent and Trademark Office.

Application Notes & Protocols for the Extraction of Sodium 2,6-dichloro-4-nitrobenzoate from Aqueous Solutions

Introduction

Sodium 2,6-dichloro-4-nitrobenzoate is the salt of a halogenated aromatic carboxylic acid. Its presence in aqueous solutions, whether from manufacturing processes, environmental samples, or biological matrices, often necessitates its isolation for quantification, further reaction, or disposal. The compound's ionic nature in its salt form and the pH-dependent properties of its parent acid, 2,6-dichloro-4-nitrobenzoic acid, present specific challenges and opportunities for its efficient extraction.

This guide provides a detailed examination of two primary extraction methodologies: classic Liquid-Liquid Extraction (LLE) and modern Solid-Phase Extraction (SPE). The protocols are designed for researchers, analytical chemists, and process development professionals, offering not just procedural steps but also the underlying chemical principles to empower users to adapt and troubleshoot these methods effectively.

Core Principles: Exploiting Physicochemical Properties for Separation

The success of any extraction protocol hinges on understanding the analyte's chemical and physical characteristics. Sodium 2,6-dichloro-4-nitrobenzoate is the sodium salt of a moderately strong organic acid.

-

Structure and Polarity: The molecule consists of a benzene ring substituted with two chlorine atoms, a nitro group, and a carboxylate group. The carboxylate (–COO⁻Na⁺) makes the salt form polar and readily soluble in water.[1]

-

pH-Dependent Solubility (The Key to Extraction): The cornerstone of separating this compound from an aqueous matrix is the manipulation of its ionization state via pH control.

-

In Neutral or Basic Conditions (pH > pKa): The compound exists predominantly in its ionized, salt form (sodium 2,6-dichloro-4-nitrobenzoate). This form is highly polar and preferentially soluble in the aqueous phase.

-

In Acidic Conditions (pH < pKa): By acidifying the solution, the carboxylate anion is protonated, forming the neutral carboxylic acid, 2,6-dichloro-4-nitrobenzoic acid (R-COOH).[2][3] This neutral form is significantly less polar and becomes much more soluble in organic solvents.

-

Application Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a foundational technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[2] For this application, we will convert the water-soluble salt into its organic-soluble acid form.

Rationale for LLE Parameter Selection

-

pH Adjustment: As detailed above, acidification is mandatory to protonate the carboxylate, thereby "switching off" its high water solubility and enabling its extraction into an organic solvent. Hydrochloric acid (HCl) is a common and effective choice.

-

Solvent Selection: The ideal organic solvent should have high solubility for 2,6-dichloro-4-nitrobenzoic acid, be immiscible with water, have a low boiling point for easy removal, and be relatively non-toxic.

-

Ethyl acetate (EtOAc): An excellent first choice. It is a moderately polar solvent that effectively dissolves many organic acids.

-

Dichloromethane (DCM): Offers high solubility for many organic compounds but is denser than water, which alters the layer separation. It is also more toxic and should be handled in a fume hood.

-

Methyl tert-butyl ether (MTBE): A good alternative to diethyl ether with lower peroxide-forming tendencies.

-

Detailed LLE Protocol

Materials:

-

Aqueous sample containing sodium 2,6-dichloro-4-nitrobenzoate

-

Separatory funnel (volume at least 2x the sample volume)

-

Ethyl acetate (HPLC grade or equivalent)

-

Hydrochloric Acid (HCl), 3 M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

pH indicator strips (range 0-3) or a calibrated pH meter

-

Collection flask (e.g., round-bottom flask)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Place a known volume of the aqueous sample into the separatory funnel.

-

Acidification: Slowly add 3 M HCl dropwise to the aqueous sample. Mix gently after each addition. Check the pH periodically using a pH strip or meter. Continue adding acid until the pH of the aqueous phase is ≤ 1.

-

Solvent Addition: Add a volume of ethyl acetate equal to the initial sample volume to the separatory funnel.

-

Extraction: Stopper the separatory funnel and, while securely holding the stopper and stopcock, invert the funnel. Vent frequently by opening the stopcock to release pressure, especially during the first few inversions. Shake vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

-

Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top, and the aqueous layer will be on the bottom.

-

Collection: Carefully drain the lower aqueous layer into a beaker. Then, drain the upper organic (ethyl acetate) layer containing the target analyte into a clean collection flask.

-

Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat steps 3-6 with a fresh portion of ethyl acetate (typically 0.5x the initial sample volume). This second extraction maximizes the recovery of the analyte. Combine the organic extracts in the same collection flask. A third extraction may be performed for exhaustive recovery.

-

Drying: To remove residual water from the combined organic extract, add a small amount of anhydrous sodium sulfate (a few spatulas worth, until some crystals remain free-flowing). Swirl the flask for a few minutes.

-

Final Isolation: Decant or filter the dried organic extract away from the sodium sulfate into a pre-weighed round-bottom flask.

-

Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to yield the extracted 2,6-dichloro-4-nitrobenzoic acid as a solid residue.

Self-Validation & QC:

-

Blank Extraction: Perform the entire protocol using deionized water instead of a sample to check for contamination from solvents or glassware.

-

Spike Recovery: Analyze a known concentration of the analyte spiked into a blank matrix (e.g., deionized water) to determine the extraction efficiency (% recovery).

Application Protocol 2: Solid-Phase Extraction (SPE)

SPE is a more modern, efficient, and often automatable alternative to LLE.[5] It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while the bulk of the matrix passes through. The analyte is then eluted with a small volume of a strong solvent.

Rationale for SPE Sorbent and Solvent Selection

-

Mechanism: For this analyte, a reversed-phase mechanism is ideal.[6] After acidification, the neutral, less polar 2,6-dichloro-4-nitrobenzoic acid will adsorb onto a non-polar stationary phase via hydrophobic interactions.

-

Sorbent Choice:

-

Polymer-Based Sorbents (e.g., Polystyrene-divinylbenzene, PS-DVB): This is the recommended choice. Sorbents like ISOLUTE ENV+ or Strata™-X are highly effective for extracting polar compounds from water.[7][8] They offer high surface area, excellent pH stability (from 0-14), and high loading capacity.[9]

-

Silica-Based Sorbents (e.g., C18): While functional, silica-based sorbents can suffer from hydrolysis at very low pH and may exhibit secondary interactions with residual silanol groups. Polymer-based sorbents are generally more robust for this application.

-

-

Elution Solvent: The goal is to use a solvent strong enough to disrupt the hydrophobic interaction between the analyte and the sorbent. Methanol or acetonitrile are excellent choices. Adding a small amount of acid (e.g., formic acid) to the elution solvent can ensure the analyte remains protonated and elutes efficiently.

Detailed SPE Protocol (using a Polymer-Based Cartridge)

Materials:

-

Aqueous sample containing sodium 2,6-dichloro-4-nitrobenzoate

-

Reversed-phase polymer SPE cartridges (e.g., 200 mg / 6 mL)

-

SPE vacuum manifold

-

Methanol (HPLC grade)

-

Deionized water

-

Formic Acid

-

Hydrochloric Acid (HCl), 3 M

-

Collection vials or tubes

Procedure:

-

Sample Pre-treatment (Acidification): For every 10 mL of aqueous sample, add 3 M HCl dropwise until the pH is ≤ 1.

-

Sorbent Conditioning: Place the SPE cartridges on the vacuum manifold.

-

Pass 5 mL of methanol through the cartridge to wet the sorbent and activate the stationary phase.

-

Pass 5 mL of deionized water through the cartridge to rinse away the methanol. Do not allow the sorbent to go dry at this stage.

-

-

Sample Loading: Load the pre-treated (acidified) sample onto the cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady flow rate (e.g., 1-2 drops per second). The target analyte will be retained on the sorbent.

-

Washing (Interference Removal):

-

Pass 5 mL of deionized water through the cartridge to wash away any residual salts or highly polar, non-retained impurities.

-

After the water has passed through, draw a full vacuum for 5-10 minutes to completely dry the sorbent. This step is crucial for ensuring the subsequent elution with organic solvent is effective.

-

-

Elution (Analyte Collection):

-

Place clean collection vials inside the manifold.

-

Add 2-4 mL of the elution solvent (e.g., methanol with 0.1% formic acid) to the cartridge.

-

Allow the solvent to soak the sorbent for 1 minute, then apply a gentle vacuum to slowly draw the eluate into the collection vial. This contains the purified, concentrated analyte.

-

SPE Workflow Diagram

Caption: Workflow for Solid-Phase Extraction of 2,6-dichloro-4-nitrobenzoic acid.

Method Comparison

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid phase from a liquid |

| Solvent Consumption | High | Low (typically < 10 mL per sample) |

| Selectivity | Moderate; relies solely on partitioning | High; tunable by sorbent & solvent choice |

| Concentration Factor | Low; often requires evaporation step | High; analyte eluted in a small volume |

| Emulsion Formation | Common problem, can hinder separation | Eliminated |

| Automation Potential | Difficult | High |

| Throughput | Low | High (parallel processing on manifold) |

| Typical Recovery | 80-95% | >90% |

Post-Extraction Analysis

Following extraction and solvent evaporation (if necessary), the analyte is typically reconstituted in a suitable solvent for quantitative analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique.[10][11][12] Given the aromatic and nitro-group-containing structure, the compound will have a strong UV absorbance, allowing for sensitive detection.[13][14]

References

- Benchchem. Quantitative Analysis of 4-Nitrobenzoic Acid in a Mixture: Application Notes and Protocols.

- Benchchem. A Comparative Guide to Analytical Techniques for 5-Methyl-2-nitrobenzoic Acid Analysis.

- Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methyl-2-nitrobenzoic Acid.

-

Wikipedia. Acid–base extraction. Available from: [Link]

-

ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Available from: [Link]

-

Biotage. Method Development in Solid Phase Extraction using ISOLUTE ENV+SPE Columns for the Extraction of Aqueous Samples. Available from: [Link]

-

ATSDR. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available from: [Link]

-

Z. M. Z. E. A. et al. Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination. PMC. Available from: [Link]

-

A. A. et al. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. Available from: [Link]

-

Chemistry LibreTexts. Liquid-liquid extraction for neutral, acidic and basic compounds. Available from: [Link]

-

Avantor. J.T.Baker® BAKERBOND™ Solid Phase Extraction Products. Available from: [Link]

-

EPA. 4,5-Dichloro-2-nitrobenzoic acid Properties. Available from: [Link]

-

Ataman Kimya. SODIUM NITROBENZOATE. Available from: [Link]

-

The Japanese Pharmacopoeia. Sodium Benzoate. Available from: [Link]

Sources

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 3. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. data.biotage.co.jp [data.biotage.co.jp]

- 8. Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. theanalyticalscientist.com [theanalyticalscientist.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

Technical Support Center: Optimizing the Synthesis of Sodium 2,6-dichloro-4-nitrobenzoate

Welcome to the technical support center for the synthesis and optimization of Sodium 2,6-dichloro-4-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare 2,6-dichloro-4-nitrobenzoic acid?

There are two main, well-documented routes for the synthesis of the parent acid, 2,6-dichloro-4-nitrobenzoic acid. The choice of route often depends on the availability of starting materials and desired scale.

-

Oxidation of 2,6-dichloro-4-nitro-m-xylene: This is a robust method involving the oxidation of the two methyl groups of the xylene precursor. Common oxidizing agents include potassium permanganate (KMnO₄) in aqueous pyridine or nitric acid (HNO₃) at elevated temperatures.[1] The reaction first produces an intermediate dicarboxylic acid, which is then selectively decarboxylated to yield the desired product.[1]

-

Nitration of 2,6-dichlorotoluene followed by oxidation: This route involves the nitration of 2,6-dichlorotoluene, which can be challenging due to the formation of isomers. The resulting 2,6-dichloro-4-nitrotoluene is then oxidized to the carboxylic acid, for instance, using nitric acid in a sealed vessel at high temperatures.[2]

Q2: What are the critical reaction parameters to monitor for a successful synthesis?

Regardless of the chosen route, several parameters are critical for maximizing yield and purity:

-

Temperature: Temperature control is crucial. For permanganate oxidation, maintaining a temperature around 90°C is recommended to ensure a steady reaction rate without excessive decomposition of the oxidant.[1] For nitric acid oxidation, temperatures exceeding 200°C are often required for both oxidation and subsequent decarboxylation.[1]

-

Reagent Stoichiometry: The molar ratio of the oxidant to the starting material must be carefully controlled. An excess of oxidant can lead to over-oxidation and the formation of unwanted byproducts, while an insufficient amount will result in incomplete conversion.

-

Reaction Time: The reaction must be monitored for completion (e.g., by TLC or HPLC). Premature workup will lead to low yields, whereas excessively long reaction times, especially at high temperatures, can promote side reactions and degradation.

Q3: How is the final product, 2,6-dichloro-4-nitrobenzoic acid, typically purified?

The most common and effective purification method is recrystallization.

-

Crystallization from water is frequently cited as an effective method to obtain the pure acid with a melting point of 169-170°C.[1]

-

An acid-base workup is essential before crystallization. The crude product is typically dissolved in an aqueous basic solution (e.g., sodium or potassium bicarbonate) to convert the carboxylic acid to its water-soluble salt.[1][2] This allows for the removal of neutral, non-acidic impurities via extraction with an organic solvent like ether. The aqueous layer is then re-acidified with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.[1][2]

Q4: How do I convert the purified 2,6-dichloro-4-nitrobenzoic acid into its sodium salt?

This is a straightforward acid-base neutralization. A detailed protocol is provided in a later section. In essence, the purified acid is dissolved in a suitable solvent (like ethanol or water) and treated with one molar equivalent of a sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The sodium salt is then typically isolated by evaporating the solvent or by precipitation.

Synthesis Workflow Overview

The general pathway from a common starting material to the final sodium salt is illustrated below.

Caption: General synthesis workflow for Sodium 2,6-dichloro-4-nitrobenzoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Yield

A low yield of the final product is one of the most common issues. The underlying cause can be diagnosed by systematically evaluating the reaction steps.

Possible Causes & Solutions:

-

Poor Quality Starting Material: The purity of the starting 2,6-dichloro-4-nitro-m-xylene is paramount.

-

Diagnosis: Check the melting point or run an analytical standard (HPLC, GC-MS) of your starting material.

-

Solution: Purify the starting material by recrystallization or distillation before use.

-

-

Incomplete Reaction: The oxidation or decarboxylation steps may not have gone to completion.

-

Diagnosis: Take an aliquot from the reaction mixture and analyze it (e.g., by TLC or HPLC) to check for the presence of starting material or the intermediate dicarboxylic acid.

-

Solution:

-

For permanganate oxidation, ensure the purple color of the permanganate has disappeared and a brown MnO₂ precipitate is present. If starting material remains, you may need to add more oxidant or increase the reaction time.

-

For nitric acid oxidation/decarboxylation, ensure the high temperature (>200°C) and required reaction time (0.5 to 1.5 hours) are strictly adhered to.[1]

-

-

-

Losses During Workup: Significant amounts of product can be lost during the extraction and purification phases.

-

Diagnosis: Check the pH of the aqueous layer after acidification. If it is not sufficiently acidic, the product will remain in solution as its carboxylate salt.

-

Solution: Ensure the aqueous layer is acidified to a pH of ~1-2 to fully precipitate the carboxylic acid. When performing the basic extraction, ensure all the acid has been converted to its salt; multiple extractions may be necessary.

-

Problem 2: Product is Impure (Incorrect Melting Point, Extraneous Analytical Peaks)

The presence of impurities indicates side reactions or incomplete purification.

Possible Causes & Solutions:

-

Presence of Starting Material: As discussed above, this is due to an incomplete reaction.

-

Presence of the Intermediate Dicarboxylic Acid: This occurs if the decarboxylation step is incomplete.

-

Diagnosis: The dicarboxylic acid has a higher melting point (224-227°C) and different spectroscopic properties.[1]

-

Solution: The crude product can be heated in a high-boiling inert solvent like nitrobenzene or treated with aqueous nitric acid at temperatures above 200°C to force the decarboxylation to completion.[1]

-

-

Over-oxidation or Other Side Products: Harsh conditions can lead to the formation of other chlorinated or nitrated species.

-

Solution: Optimize reaction conditions by lowering the temperature or reducing the amount of oxidant. A thorough recrystallization is the best method to remove these structurally similar impurities.

-

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common synthesis issues.

Optimized Experimental Protocols

The following protocols are based on established and reliable methods.[1][2]

Protocol 1: Synthesis of 2,6-dichloro-4-nitrobenzoic acid via Permanganate Oxidation

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,6-dichloro-4-nitro-m-xylene (0.1 mol), pyridine (100 g), and water (100 g).

-

Heating: Warm the resulting solution to 90°C with vigorous stirring.

-

Oxidation: Slowly add potassium permanganate (KMnO₄) (approx. 0.3 mol) in portions over one hour, maintaining the temperature at 90°C. The exothermic reaction must be controlled.

-

Reaction Monitoring: Continue stirring at 90°C for an additional 1-2 hours until the purple color of the permanganate has vanished.

-

Workup (Part 1): Cool the mixture, and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with water.

-

Workup (Part 2): Make the filtrate basic with sodium carbonate and extract with ether to remove any neutral, unreacted starting material.

-

Precipitation: Acidify the aqueous layer with concentrated hydrochloric acid (HCl) to precipitate the crude 2,6-dichloro-4-nitrobenzoic acid.

-

Purification: Collect the solid by filtration and recrystallize from hot water to yield the pure acid.

Protocol 2: Conversion of Acid to Sodium Salt

-

Dissolution: Dissolve the purified 2,6-dichloro-4-nitrobenzoic acid (1.0 eq) in ethanol.

-

Neutralization: Slowly add a solution of sodium hydroxide (1.0 eq) in water dropwise with stirring. Monitor the pH to ensure it reaches ~7.

-

Isolation: Remove the solvent (ethanol and water) under reduced pressure using a rotary evaporator.

-

Drying: Dry the resulting solid in a vacuum oven to obtain the final product, Sodium 2,6-dichloro-4-nitrobenzoate.

Summary of Reaction Conditions

| Parameter | Method A: KMnO₄ Oxidation | Method B: HNO₃ Oxidation |

| Starting Material | 2,6-dichloro-4-nitro-m-xylene | 2,6-dichloro-4-nitro-m-xylene |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Aqueous Nitric Acid (HNO₃) |

| Solvent | Aqueous Pyridine | Water |

| Temperature | ~90°C | >200°C |

| Reaction Time | 1-2 hours | 0.5 - 1.5 hours |

| Key Intermediate | Dicarboxylic Acid | Dicarboxylic Acid |

| Reference | U.S. Patent 3,542,858[1] | U.S. Patent 3,542,858[1] |

References

- Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor.

-

Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). OCR A-Level Chemistry Notes. [Link]

- Method for preparing 2,6-dichloro-4-nitrotoluene.

Sources

Technical Support Center: Resolving Solubility Issues with 2,6-Dichloro-4-nitrobenzoic Acid Sodium Salt

Welcome to the technical support guide for 2,6-dichloro-4-nitrobenzoic acid sodium salt. This document provides in-depth troubleshooting and practical protocols for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound. Our approach is built on foundational physicochemical principles to empower you to overcome these issues systematically.

Understanding the Molecule

2,6-dichloro-4-nitrobenzoic acid is a weak acid. Its sodium salt form is intended to improve aqueous solubility compared to the parent acid. However, like many complex organic salts, achieving the desired concentration in various solvent systems can be challenging. Steric hindrance from the two ortho-chloro substituents can influence intermolecular interactions, and the electron-withdrawing nitro group affects the acidity of the carboxyl group.

This guide will walk you through the causal factors behind solubility issues and provide validated methods to resolve them.

Table 1: Physicochemical Properties

| Property | 2,6-dichloro-4-nitrobenzoic acid (Parent Acid) | 2,6-dichloro-4-nitrobenzoic acid sodium salt |

|---|---|---|

| CAS Number | 22509-50-8[1] | 197368-71-1[2][3] |

| Molecular Formula | C₇H₃Cl₂NO₄[1] | C₇H₂Cl₂NNaO₄[2] |

| Molecular Weight | 236.01 g/mol | 257.99 g/mol [2] |

| Appearance | Solid | Solid |

| Known Hazards | H302, H315, H319, H335: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Data not specified, handle with care assuming similar hazards to the parent acid. |

Frequently Asked Questions (FAQs)

Q1: I expected the sodium salt to be highly water-soluble, but it's not dissolving. Why?

Answer: While converting a weak acid to its salt form generally increases aqueous solubility, it does not guarantee high solubility. Several factors are at play:

-

Equilibrium: In an unbuffered aqueous solution, the salt can partially hydrolyze, establishing an equilibrium that includes the less soluble, protonated (free acid) form.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid salt may be significant. If the energy released by solvating the individual ions does not overcome this lattice energy, solubility will be poor.

-

pH of Solution: The solubility of this compound is critically dependent on pH. In neutral or slightly acidic water, the equilibrium will shift towards the poorly soluble free acid form, causing it to precipitate or remain undissolved.

Q2: What is the best starting solvent for this compound?

Answer: The choice of solvent depends entirely on your application.

-

For Aqueous Systems: Start with a buffered solution at a pH of 8 or higher. This will ensure the compound remains in its deprotonated, more soluble carboxylate form. Avoid using unbuffered deionized water.

-

For Organic Systems: Based on the behavior of similar molecules like 4-nitrobenzoic acid, polar aprotic solvents or alcohols are good starting points.[4] Consider solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), methanol, or ethanol.

-

For Mixed Systems (Co-solvents): If a purely aqueous or organic system is not suitable, a co-solvent system is a powerful alternative.[5] Mixtures of water with ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can effectively solubilize the compound for various applications.[6]

Q3: How does pH precisely affect the solubility of this salt?

Answer: Benzoic acid and its derivatives are weak acids. Their solubility is a direct function of the solution's pH.[7]

-

At Low pH (Acidic): The carboxylate group (-COO⁻) of the salt will be protonated to form the carboxylic acid (-COOH). This uncharged form is significantly less polar and has very low aqueous solubility, causing it to precipitate.

-

At High pH (Basic): The compound remains in its ionized, salt form (-COO⁻Na⁺). This ionic form is much more polar and interacts favorably with water molecules, leading to higher solubility. A good rule of thumb is to maintain the pH at least 2 units above the pKa of the parent acid to ensure it remains fully ionized. The pKa of the parent acid, 2,6-dichloro-4-nitrobenzoic acid, is not readily published but can be estimated to be lower than that of benzoic acid (4.2) due to the electron-withdrawing groups. Therefore, a pH of 7.4 or higher is recommended.

Q4: Can I heat the mixture to force dissolution?

Answer: Yes, gentle heating can often increase both the rate of dissolution and the equilibrium solubility. However, this must be done with caution:

-

Supersaturation: If you dissolve the compound at a high temperature and then cool it to room temperature, you may create an unstable supersaturated solution. The compound can suddenly precipitate out, sometimes as an oil or fine crystals, which can be problematic for downstream applications.[8]

-

Degradation: Always verify the thermal stability of your compound. Prolonged exposure to high temperatures can cause degradation, especially in complex formulations.

Systematic Troubleshooting Guide

If you are facing persistent solubility issues, use this guide to diagnose and resolve the problem.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting solubility problems with 2,6-dichloro-4-nitrobenzoic acid sodium salt.

Sources

Technical Support Center: Mobile Phase Optimization for Sodium 2,6-Dichloro-4-Nitrobenzoate

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing retention and peak symmetry challenges when analyzing highly acidic aromatic carboxylic salts.

Sodium 2,6-dichloro-4-nitrobenzoate presents a unique analytical challenge. The inductive effect of the two ortho-chlorine atoms, combined with the strong electron-withdrawing nature of the para-nitro group, drastically lowers the pKa of the corresponding carboxylic acid (typically < 2.0). Consequently, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods fail because the analyte remains fully ionized, leading to void volume elution and severe peak tailing.

Below, you will find the logical workflow, troubleshooting matrices, and self-validating protocols required to optimize your mobile phase.

Mobile Phase Optimization Logic

Caption: Mobile phase optimization workflow for highly acidic aromatic benzoates.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does sodium 2,6-dichloro-4-nitrobenzoate elute in the void volume on a standard C18 column? A1: The retention of carboxylic acids in reversed-phase chromatography relies on suppressing their ionization, which typically requires a mobile phase pH at least 2 units below the analyte's pKa[1]. Because the pKa of 2,6-dichloro-4-nitrobenzoic acid is extremely low, standard acidic mobile phases (pH 2.0–3.0) fail to fully protonate the molecule. The resulting highly polar benzoate anion is repelled by the hydrophobic C18 stationary phase, leading to void volume elution.

Q2: How does Ion-Pairing Chromatography (IPC) resolve this retention failure? A2: IPC introduces a hydrophobic cation, such as Tetrabutylammonium (TBA), into the mobile phase. The TBA cation forms a neutral, hydrophobic ion-pair complex with the ionized benzoate in the mobile phase[2]. This neutral complex exhibits a significantly higher affinity for the nonpolar stationary phase, thereby increasing retention and improving chromatographic separation[2].

Q3: What modifications can be made to the mobile phase to improve peak shape and resolution? A3: Adjusting the organic solvent ratio (e.g., switching between acetonitrile and methanol) alters the polarity and solvation dynamics, which can optimize resolution[3]. Additionally, incorporating specific buffer salts helps stabilize the pH, ensuring a consistent ionization state for the analyte, which is critical for eliminating peak tailing[3].